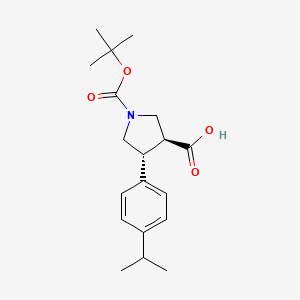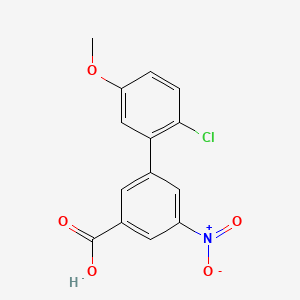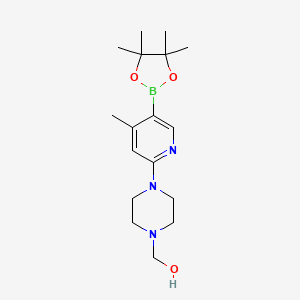
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.198 .
Molecular Structure Analysis
The molecular structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is based on its molecular formula, C11H9NO2 . For a detailed structural analysis, it would be necessary to refer to spectral data or crystallographic studies, which are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, such as its melting point, boiling point, and density, are not provided in the search results . For a comprehensive analysis of these properties, it would be necessary to refer to detailed material safety data sheets or experimental studies.Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, a category that includes compounds structurally related to 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, have been extensively studied for their therapeutic applications. These compounds have shown a broad spectrum of therapeutic activities, particularly in cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a tetrahydroisoquinoline derivative, for treating soft tissue sarcomas highlights the significant potential of these compounds in anticancer drug discovery. Tetrahydroisoquinolines have also shown promise in treating infectious diseases like malaria, tuberculosis, and HIV-infection, showcasing their versatility as drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Excited State Hydrogen Atom Transfer in Solvent Wires
Research into the excited-state hydrogen atom transfer (ESHAT) reactions facilitated by solvent 'wires' attached to aromatic molecules like 7-hydroxyquinoline, which is structurally related to 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, has provided insights into the photoinduced processes that could be critical in understanding chemical dynamics in biological systems. These studies suggest potential applications in designing novel photoresponsive materials and in the development of therapeutic agents that act through photoinduced mechanisms (Manca, Tanner, & Leutwyler, 2005).
Antioxidant Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde and its analogs have been examined for their antioxidant properties, contributing significantly to the protection against oxidative stress in biological systems. Ethoxyquin, an antioxidant structurally related to the compound , has been used extensively for protecting valuable polyunsaturated fatty acids in fish meal from oxidative degradation. The study of ethoxyquin and its analogs offers important insights into the development of antioxidants for food preservation and possibly for therapeutic applications targeting oxidative stress-related diseases (de Koning, 2002).
Safety And Hazards
The safety data sheet for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde suggests that any clothing contaminated by the product should be immediately removed and that individuals should move out of the dangerous area . For a comprehensive understanding of its hazards, it would be necessary to refer to its complete safety data sheet.
Eigenschaften
IUPAC Name |
2-methyl-1-oxoisoquinoline-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-5-4-9-3-2-8(7-13)6-10(9)11(12)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGSYIFMVOGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195781 |
Source


|
| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde | |
CAS RN |
1374652-32-0 |
Source


|
| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)


![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)







